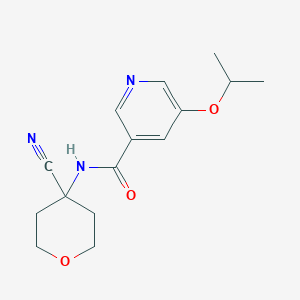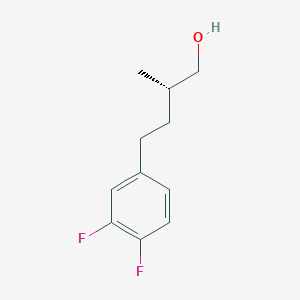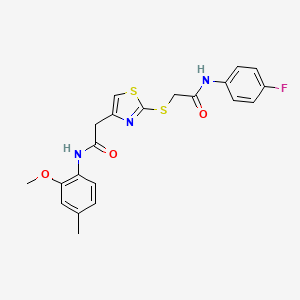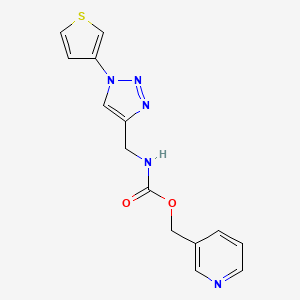
N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide, also known as COXAM, is a chemical compound that has been of great interest in scientific research due to its potential therapeutic applications. COXAM is a pyridinecarboxamide derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations for laboratory experiments.
Wirkmechanismus
N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide is believed to exert its therapeutic effects through various mechanisms of action. In neurology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide may protect neurons from oxidative stress and inflammation. In oncology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide may inhibit tumor growth and induce apoptosis in cancer cells. In immunology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide may inhibit the production of pro-inflammatory cytokines and modulate the immune response.
Biochemical and physiological effects:
N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to have various biochemical and physiological effects in preclinical studies. In neurology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to improve cognitive function and reduce oxidative stress and inflammation in animal models. In oncology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to inhibit tumor growth and induce apoptosis in cancer cells in vitro and in vivo. In immunology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to reduce inflammation and modulate the immune response in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has several advantages for laboratory experiments, including its stability, solubility, and specificity for certain targets. However, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide also has limitations, including its high cost and limited availability. Additionally, further studies are needed to determine the optimal dosages and administration routes for N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide in different experimental settings.
Zukünftige Richtungen
There are several future directions for research on N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide, including the development of more efficient synthesis methods, the investigation of its potential therapeutic applications in different disease models, and the optimization of its pharmacokinetic and pharmacodynamic properties. Additionally, further studies are needed to determine the safety and toxicity of N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide in humans and to explore its potential interactions with other drugs.
Synthesemethoden
N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been synthesized through various methods, including the reaction of 4-cyanooxan-4-yl chloride with 5-aminopicolinic acid and the condensation of 4-cyanooxan-4-ylamine with 5-acetyl-2-hydroxypyridine-3-carboxylic acid. The synthesis of N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide is a complex process that requires skilled chemists and specialized equipment.
Wissenschaftliche Forschungsanwendungen
N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been studied for its potential therapeutic applications in various scientific fields, including neurology, oncology, and immunology. In neurology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. In oncology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to have anti-tumor effects and may be useful in the treatment of cancer. In immunology, N-(4-Cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide has been shown to have anti-inflammatory effects and may be useful in the treatment of autoimmune diseases.
Eigenschaften
IUPAC Name |
N-(4-cyanooxan-4-yl)-5-propan-2-yloxypyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-11(2)21-13-7-12(8-17-9-13)14(19)18-15(10-16)3-5-20-6-4-15/h7-9,11H,3-6H2,1-2H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYVAJJCMXSQURS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CN=CC(=C1)C(=O)NC2(CCOCC2)C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Amino-2-[(4-methoxyphenyl)methyl]pentanoic acid;hydrochloride](/img/structure/B2641636.png)



![N-[2-[2-(cyclohexen-1-yl)ethylsulfamoyl]ethyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2641642.png)
![8-Hydroxy-2-(i-propyl)imidazo[1,2-a]pyridine](/img/structure/B2641643.png)

![4-{[Dimethyl(oxo)-lambda6-sulfanylidene]amino}benzoic acid](/img/structure/B2641645.png)
![4-(2-methyl-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)morpholine](/img/structure/B2641646.png)
![7-(4-(2-(4-methoxyphenyl)-2-oxoethyl)piperazine-1-carbonyl)-5-methyl-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2641648.png)
![1-pentyl-3-(thiophen-2-ylsulfonyl)-2,3-dihydro-1H-imidazo[4,5-b]quinoxaline](/img/structure/B2641650.png)
![2-(difluoromethyl)-5H,6H,7H,8H-imidazo[1,2-a]pyrazine-3-carboxylic acid dihydrochloride](/img/structure/B2641651.png)
![Methyl 2-[(3S,3aS,6aS)-1,1-dioxo-3,3a,4,5,6,6a-hexahydro-2H-thieno[2,3-c]pyrrol-3-yl]acetate](/img/structure/B2641652.png)
![methyl 6-acetyl-2-(1-methyl-1H-pyrazole-5-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2641657.png)